molecular formula C12H13ClN2O3 B12940845 3-(5-Chloro-2-hydroxyphenyl)-5-isopropylhydantoin CAS No. 24638-09-3

3-(5-Chloro-2-hydroxyphenyl)-5-isopropylhydantoin

Cat. No.: B12940845
CAS No.: 24638-09-3
M. Wt: 268.69 g/mol
InChI Key: ZSWGICBGDCQZEP-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-hydroxyphenyl)-5-isopropylimidazolidine-2,4-dione is a heterocyclic compound that contains both imidazolidine and phenol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-2-hydroxyphenyl)-5-isopropylimidazolidine-2,4-dione typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with isopropylamine and glycine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-hydroxyphenyl)-5-isopropylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imidazolidine ring can be reduced to form corresponding amines.

    Substitution: Halogen substitution reactions can occur at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

3-(5-Chloro-2-hydroxyphenyl)-5-isopropylimidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-chloro-2-hydroxyphenyl)-5-isopropylimidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The phenol group can also participate in redox reactions, contributing to its antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
  • 3-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide

Uniqueness

3-(5-Chloro-2-hydroxyphenyl)-5-isopropylimidazolidine-2,4-dione is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its imidazolidine ring structure differentiates it from other similar compounds, providing unique opportunities for chemical modifications and applications.

Properties

CAS No.

24638-09-3

Molecular Formula

C12H13ClN2O3

Molecular Weight

268.69 g/mol

IUPAC Name

3-(5-chloro-2-hydroxyphenyl)-5-propan-2-ylimidazolidine-2,4-dione

InChI

InChI=1S/C12H13ClN2O3/c1-6(2)10-11(17)15(12(18)14-10)8-5-7(13)3-4-9(8)16/h3-6,10,16H,1-2H3,(H,14,18)

InChI Key

ZSWGICBGDCQZEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)N(C(=O)N1)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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